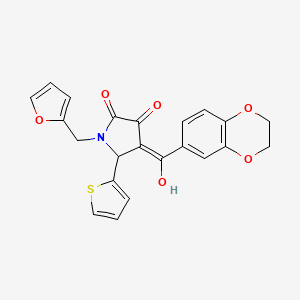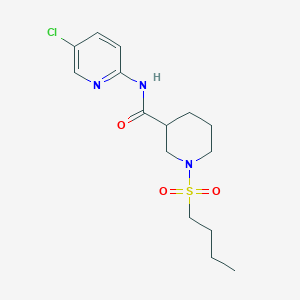
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in various biological processes. This compound has been extensively studied for its potential applications in different fields of research.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide is a potent inhibitor of a specific enzyme called protein kinase C (PKC). PKC is involved in various biological processes, including cell proliferation, differentiation, and apoptosis. Therefore, this compound has potential applications in different fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide involves the inhibition of PKC. This inhibition leads to the suppression of various biological processes that are regulated by PKC, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide depend on the specific biological process that is being targeted. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to protect against neurodegeneration and reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide in lab experiments include its potency, specificity, and well-established mechanism of action. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide. These include:
1. Further studies to elucidate the specific biological processes that are regulated by PKC and the potential therapeutic applications of PKC inhibitors.
2. Development of more potent and specific PKC inhibitors that can be used in clinical settings.
3. Investigation of the potential side effects of PKC inhibitors and strategies to mitigate these effects.
4. Studies to determine the optimal dosing and administration strategies for PKC inhibitors in different disease models.
5. Investigation of the potential synergistic effects of PKC inhibitors with other therapeutic agents.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-N-(5-chloro-2-pyridinyl)-3-piperidinecarboxamide involves several steps. The starting material is 5-chloro-2-pyridinecarboxylic acid, which is reacted with butylsulfonyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the amide. The final compound is obtained by treating the amide with a reagent that converts the carboxylic acid group to an amide.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-3-9-23(21,22)19-8-4-5-12(11-19)15(20)18-14-7-6-13(16)10-17-14/h6-7,10,12H,2-5,8-9,11H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSRGNGJVUVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5458508.png)
![methyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5458516.png)

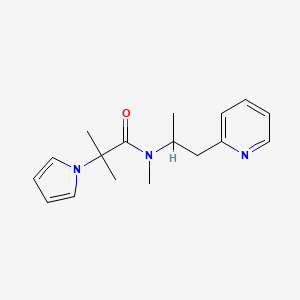
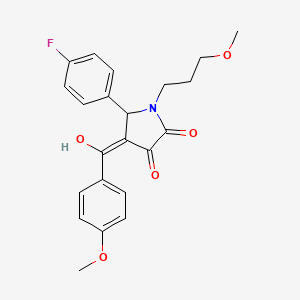
![5-ethyl-2-{1-[4-(1H-tetrazol-5-yloxy)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5458555.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5458561.png)
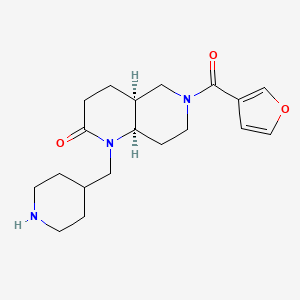
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5458593.png)
![4-(hydroxymethyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-azepanol](/img/structure/B5458594.png)
![2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5458595.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5458602.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5458605.png)
